4-(pyrazin-2-yloxy)phenol
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Overview
Description
4-(pyrazin-2-yloxy)phenol is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It consists of a phenol group substituted with a pyrazin-2-yloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(pyrazin-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with pyrazine-2-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds via the formation of a Meisenheimer complex, followed by elimination of the leaving group to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyrazin-2-yloxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Electrophilic Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(pyrazin-2-yloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(pyrazin-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazin-2-yloxy group can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(pyrazin-2-yloxy)phenol can be compared with other phenol derivatives and pyrazine-containing compounds:
Phenol Derivatives: Compounds like 4-hydroxyphenol and 4-methoxyphenol share the phenol group but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Pyrazine-Containing Compounds: Compounds such as pyrazinamide and pyrazine-2-carboxylic acid contain the pyrazine ring but differ in their functional groups, affecting their pharmacological properties.
The uniqueness of this compound lies in its combination of the phenol and pyrazin-2-yloxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78003-49-3 |
---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-pyrazin-2-yloxyphenol |
InChI |
InChI=1S/C10H8N2O2/c13-8-1-3-9(4-2-8)14-10-7-11-5-6-12-10/h1-7,13H |
InChI Key |
APSGIVMMDVTGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
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